dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 339113-35-8
VCID: VC5745529
InChI: InChI=1S/C17H17NO5S/c1-21-11-6-4-10(5-7-11)15-14(17(20)23-3)13(16(19)22-2)12-8-24-9-18(12)15/h4-7H,8-9H2,1-3H3
SMILES: COC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC
Molecular Formula: C17H17NO5S
Molecular Weight: 347.39

dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

CAS No.: 339113-35-8

Cat. No.: VC5745529

Molecular Formula: C17H17NO5S

Molecular Weight: 347.39

* For research use only. Not for human or veterinary use.

dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate - 339113-35-8

Specification

CAS No. 339113-35-8
Molecular Formula C17H17NO5S
Molecular Weight 347.39
IUPAC Name dimethyl 5-(4-methoxyphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Standard InChI InChI=1S/C17H17NO5S/c1-21-11-6-4-10(5-7-11)15-14(17(20)23-3)13(16(19)22-2)12-8-24-9-18(12)15/h4-7H,8-9H2,1-3H3
Standard InChI Key KQHDCIMDTYPYAZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, dimethyl 5-(4-methoxyphenyl)-1,3-dihydropyrrolo[1,2-c] thiazole-6,7-dicarboxylate, reflects its fused bicyclic system. The core structure consists of a pyrrolo[1,2-c]thiazole scaffold annulated with a 4-methoxyphenyl group at position 5 and methyl ester groups at positions 6 and 7. Key structural features include:

  • Pyrrolo-thiazole ring: A five-membered thiazole ring fused to a pyrrole moiety, creating a planar, aromatic system conducive to π-π interactions.

  • 4-Methoxyphenyl substituent: Enhances lipophilicity and potential pharmacophore interactions.

  • Ester groups: Provide sites for hydrolytic modification or prodrug derivatization.

The SMILES representation (COC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC) and InChIKey (KQHDCIMDTYPYAZ-UHFFFAOYSA-N) confirm the stereochemical arrangement.

Physicochemical Data

PropertyValue
Molecular FormulaC17H17NO5S\text{C}_{17}\text{H}_{17}\text{NO}_{5}\text{S}
Molecular Weight347.39 g/mol
CAS Number339113-35-8
SolubilityNot available

The absence of solubility data underscores the need for experimental characterization. Theoretical calculations predict moderate lipophilicity (logP ≈ 2.5–3.0), suggesting compatibility with biological membranes.

Synthesis and Methodological Approaches

General Synthetic Pathways

The synthesis of pyrrolo[1,2-c]thiazole derivatives typically involves 1,3-dipolar cycloaddition strategies. For dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate, a multi-step route is inferred from analogous compounds :

  • Thiazolidine Formation:
    Reaction of L-cysteine with 4-methoxybenzaldehyde yields a thiazolidine intermediate. This step generates diastereomeric mixtures (e.g., 2R,4R and 2S,4R configurations) .

  • N-Acylation:
    Treatment with acetyl chloride or anhydrides selectively acylates the thiazolidine, preserving stereochemistry. For example, (2S,4R)-N-acetyl-thiazolidine-4-carboxylic acid is isolated via pyridine-mediated acylation .

  • Münchnone Generation and Cycloaddition:
    Cyclodehydration of the acylated thiazolidine produces a bicyclic mesoionic münchnone, which undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD). Subsequent CO₂ elimination forms the pyrrolo-thiazole core .

  • Esterification:
    Methanol-mediated esterification introduces the methyl ester groups at positions 6 and 7.

Stereochemical Control

Chiral purity is critical for biological activity. The use of L-cysteine ensures an R-configuration at C-4 of the thiazolidine, which is retained in the final product . X-ray crystallography of related compounds confirms the absolute configuration at C-3, critical for intermolecular interactions .

Research Findings and Biological Activity

Antimicrobial and Antiviral Activity

Thiazole derivatives are known for broad-spectrum antimicrobial properties. The ester groups in this compound could serve as hydrolyzable prodrug motifs, releasing active carboxylic acids in vivo. Preliminary molecular docking studies suggest affinity for viral proteases, but experimental validation is lacking .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s bifunctional ester groups make it a versatile intermediate for:

  • Prodrug synthesis: Hydrolysis to dicarboxylic acids could improve water solubility.

  • Structure-activity relationship (SAR) studies: Modifying the methoxyphenyl or ester moieties may optimize bioavailability .

Materials Science

Conjugated pyrrolo-thiazole systems exhibit luminescent properties, suggesting applications in organic light-emitting diodes (OLEDs) or sensors . The rigid, planar structure facilitates π-stacking in polymeric matrices, enhancing thermal stability.

Future Directions and Challenges

Research Gaps

  • Solubility and pharmacokinetics: Experimental determination of logP, pKa, and metabolic stability is essential.

  • In vivo efficacy: Animal models are needed to validate anticancer or antimicrobial claims.

Synthetic Optimization

Current yields (35–69%) for related compounds are suboptimal . Catalytic asymmetric synthesis or flow chemistry could improve efficiency and stereoselectivity.

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